molecular formula C10H11N3O2 B13320818 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13320818
M. Wt: 205.21 g/mol
InChI Key: MYWCLXPRAYRSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid (CAS: 1595700-96-1) is a pyridazine derivative with a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol . The compound features a pyridazine core substituted at position 3 with a carboxylic acid group and at position 6 with a pent-4-yn-2-ylamino moiety.

Synthetically, pyridazine derivatives are often prepared via nucleophilic substitution reactions. For instance, methyl 6-chloro-3-pyridazinecarboxylate can react with primary amines to yield 6-alkylamino analogs . While direct evidence for the synthesis of the target compound is unavailable, its structure suggests a similar pathway using pent-4-yn-2-ylamine as the nucleophile.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-4-yn-2-ylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-7(2)11-9-6-5-8(10(14)15)12-13-9/h1,5-7H,4H2,2H3,(H,11,13)(H,14,15)

InChI Key

MYWCLXPRAYRSHV-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of a pyridazine derivative with a suitable alkyne and amine. One common method involves the following steps:

    Starting Material: The synthesis begins with a pyridazine derivative, such as pyridazine-3-carboxylic acid.

    Alkyne Addition: The pyridazine derivative is reacted with an alkyne, such as pent-4-yn-2-amine, under appropriate conditions to form the desired product.

    Reaction Conditions: The reaction is typically carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere, such as nitrogen or argon.

Industrial Production Methods

Industrial production methods for 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural Analogues by Substituent Type

Alkylamino-Substituted Pyridazines
  • 6-(Isobutylamino)pyridazine-3-carboxylic acid (CAS: N/A): Features a branched alkyl group (2-methylpropyl) at position 5. The absence of an alkyne reduces lipophilicity compared to the target compound. Molecular weight: ~220–230 g/mol (estimated) .
  • 6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid (CAS: 1341939-84-1): Contains a branched alkyne group. The shorter chain and branching may alter steric interactions in biological systems compared to the linear pent-4-yn-2-yl group .
Alkynylamino-Substituted Pyridazines
  • 6-[(Prop-2-yn-1-yl)amino]pyridazine-3-carboxylic acid (CAS: 1177269-26-9): Substituted with a propargyl group (C≡CH₂). The shorter alkyne chain reduces hydrophobicity (clogP ≈ 1.2) compared to the target compound (clogP ≈ 2.5, estimated) .
Protected Amino and Heterocyclic Derivatives
  • 6-(Boc-amino)-3-pyridazinecarboxylic acid (CAS: 1955524-12-5): Features a tert-butoxycarbonyl (Boc)-protected amino group. The bulky Boc group increases molecular weight (244.68 g/mol) and reduces reactivity until deprotection .
  • 6-(4-Methyl-1,4-diazepan-1-yl)pyridazine-3-carboxylic acid (CAS: 1183765-68-5): Incorporates a diazepane ring, enhancing solubility via nitrogen hydrogen-bonding. Molecular weight: 236.27 g/mol .
Table 1: Key Properties of Selected Pyridazine Derivatives
Compound Name Substituent Type Molecular Weight (g/mol) clogP (Estimated) Notable Features
6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid Alkynylamino 204.23 2.5 Terminal alkyne for conjugation
6-(Isobutylamino)pyridazine-3-carboxylic acid Branched alkylamino ~220 1.8 Enhanced solubility
6-[(Prop-2-yn-1-yl)amino]pyridazine-3-carboxylic acid Propargyl ~180 1.2 Short alkyne chain
6-(Boc-amino)-3-pyridazinecarboxylic acid Protected amino 244.68 1.5 Requires deprotection for activity

Biological Activity

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid (CAS No. 1593014-89-1) is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound belongs to a class of 3,6-disubstituted pyridazines, which have shown promising anticancer properties through various mechanisms, including cell cycle arrest and apoptosis induction.

The molecular formula of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid is C10H11N3O2C_{10}H_{11}N_{3}O_{2}, with a molecular weight of 205.21 g/mol. Its structural characteristics play a significant role in its biological activity, particularly its ability to interact with specific enzymatic targets.

Biological Activity Overview

Recent studies have highlighted the biological activity of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid and related compounds, particularly their anticancer effects. The following sections summarize key findings from relevant research.

Anticancer Activity

  • In Vitro Studies :
    • A series of pyridazine derivatives, including those structurally similar to 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid, have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds demonstrated significant inhibition of cell proliferation in breast cancer cell lines (T-47D and MDA-MB-231), with IC50 values indicating potent activity (e.g., IC50 = 2.18 µM for certain derivatives) .
    • The mechanism of action includes modulation of the cell cycle and induction of apoptosis, as evidenced by flow cytometric analysis showing altered cell cycle distribution following treatment .
  • Target Enzyme Interaction :
    • Computational studies suggest that these pyridazine derivatives may act as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Binding affinity studies indicated promising interactions with CDK2, supporting the hypothesis that these compounds could serve as effective CDK inhibitors .

Case Studies

The following table summarizes key findings from selected studies on the biological activity of related pyridazine compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of ActionReference
11l MDA-MB-2312.18 ± 0.07Apoptosis induction
11m T-47D2.44 ± 0.08Cell cycle arrest
11e SKOV-3>100Non-significant

Pharmacokinetics and Drug-Likeness

In addition to anticancer properties, the pharmacokinetic profile and drug-likeness of these compounds have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria. The results indicate favorable characteristics for further development as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the formation of the pyridazine core followed by functionalization. Key steps include:

  • Pyridazine ring construction : Use condensation reactions between dicarbonyl compounds and hydrazines under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
  • Introduction of the pent-4-yn-2-ylamino group : Employ nucleophilic substitution or Buchwald-Hartwig amination with a palladium catalyst, using solvents like DMF or THF .
  • Carboxylic acid formation : Oxidize a methyl or hydroxymethyl group at the 3-position using potassium permanganate or chromium trioxide in acidic conditions . Optimization involves adjusting reaction time, temperature, and stoichiometry, monitored via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate the pyridazine scaffold and substituent positions (e.g., pent-4-yn-2-ylamino group at C6 and carboxylic acid at C3) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the alkyne-containing side chain .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The compound is likely polar due to the carboxylic acid group, with solubility in DMSO, methanol, or aqueous buffers at neutral pH. Poor solubility in non-polar solvents (e.g., hexane) necessitates solvent screening for biological assays. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation in aqueous media .

Advanced Research Questions

Q. How can researchers address low yields during the final amination step in synthesis?

Low yields may arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst optimization : Screen palladium/ligand systems (e.g., XPhos or BINAP) to enhance coupling efficiency .
  • Temperature modulation : Conduct reactions at 80–100°C to overcome kinetic barriers while avoiding decomposition.
  • Protecting group strategy : Temporarily protect the carboxylic acid with a tert-butyl ester to reduce steric effects during amination, followed by deprotection with TFA .

Q. How should contradictory results in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be analyzed?

Contradictions may stem from off-target effects or assay-specific conditions. Recommended steps:

  • Orthogonal assays : Validate enzyme inhibition using fluorescence polarization and cytotoxicity via MTT assays .
  • Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., alkyl chain modifications) to isolate biological effects .
  • Computational docking : Model compound interactions with target enzymes (e.g., kinases) to identify binding modes that explain discrepancies .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

  • Reaction path searching : Apply density functional theory (DFT) to map energy barriers for proposed reactions (e.g., cycloadditions with alkynes) .
  • Machine learning (ML) : Train models on pyridazine reaction databases to predict optimal conditions for functionalization .
  • Solvent effect simulations : Use COSMO-RS to identify solvents that enhance reaction rates or selectivity .

Methodological Considerations for Data Interpretation

Q. How can researchers ensure reproducibility in biological testing across labs?

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity and enzyme inhibition assays, including control compounds and inter-lab validation .
  • Batch characterization : Ensure consistent compound purity (via HPLC) and solvent lot testing to minimize variability .

Q. What strategies resolve spectral overlaps in NMR analysis of this compound?

  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton and carbon signals, particularly near the alkyne moiety .
  • Isotopic labeling : Synthesize a 13C-labeled analog to trace specific carbon environments .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

StepKey VariablesOptimal Conditions
Pyridazine formationTemperature, solvent70°C, ethanol/water
AminationCatalyst, ligandPd(OAc)₂/XPhos
OxidationReagent, timeKMnO₄, 12 h

Q. Table 2: Analytical Benchmarks

TechniqueCritical ParametersTarget Metrics
HPLCColumn: C18, flow: 1 mL/minRetention time: 8.5 min
HRMSIonization: ESI+m/z: [M+H]+ = 276.1234

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.